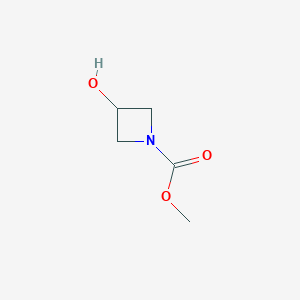

Methyl 3-hydroxyazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

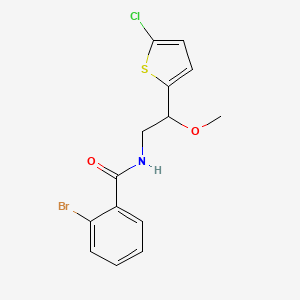

Methyl 3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 . Its IUPAC name is methyl 3-hydroxy-1-azetidinecarboxylate .

Molecular Structure Analysis

The InChI code for Methyl 3-hydroxyazetidine-1-carboxylate is 1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Methyl 3-hydroxyazetidine-1-carboxylate is a liquid at room temperature . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Non-Proteinogenic Amino Acids for Medicinal Chemistry

Methyl 3-hydroxyazetidine-1-carboxylate, as a type of 3-hydroxyazetidine carboxylic acid, has been identified as a valuable non-proteinogenic amino acid for medicinal chemistry. Its long-term stability in acidic and neutral pH suggests its utility in peptide synthesis, providing new options for peptide isosteres. Notably, an N-methylazetidine amide derivative derived from this class has shown specific inhibition of β-hexosaminidases, illustrating its potential in glycosidase inhibition (Glawar et al., 2013).

Potential in Synthesis of Novel Molecules

Research has explored the synthesis of methyl 3-hydroxyazetidine-1-carboxylate derivatives for potential anti-inflammatory applications. Such compounds are based on structurally related molecules known for their anti-inflammatory properties (Moloney, 2001).

Synthesis of Fluorinated Beta-Amino Acids

The compound has also been utilized in the synthesis of new cyclic fluorinated beta-amino acids, which are significant in medicinal chemistry. For instance, a successful synthetic pathway leading to 1-Boc-3-fluoroazetidine-3-carboxylic acid has been established, highlighting its role as a novel building block (Van Hende et al., 2009).

Novel Isomeric Analogs of dl-Proline

Methyl 3-hydroxyazetidine-1-carboxylate has been used in synthesizing novel isomeric analogs of dl-proline, indicating its versatility in creating structurally unique amino acids (Soriano et al., 1980).

Use in Pyrimidine Synthesis

The compound has been instrumental in the regioselective alkylation studies of methyl 3-hydroxyindole-2-carboxylate, used in the synthesis of pyrimidines. This underscores its significance in synthesizing compounds of potential medicinal interest (Bourlot & Mérour, 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H303 and H320, indicating a risk of harmful ingestion and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 3-hydroxyazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCPSVRSNHMDJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxyazetidine-1-carboxylate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)

![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2588603.png)

![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)